molecular formula C27H30O14 B009595 Camellianin B CAS No. 109232-76-0

Camellianin B

Cat. No. B009595
M. Wt: 578.5 g/mol
InChI Key: LRFDUPNLCDXZOE-ZLDQKHMLSA-N
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Description

Camellianin B is a flavonoid compound and a metabolite of Camellianin A . It has antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities .


Synthesis Analysis

The first total synthesis of the proposed structure of apigenin-5-O-glycoside Camellianin B was achieved using the Au (I)-catalyzed ortho-alkynylbenzoate glycosylation method . Three approaches were established: one linear and two convergent .


Molecular Structure Analysis

The molecular weight of Camellianin B is 578.52 and its molecular formula is C27H30O14 . The structure of Camellianin B is classified under Flavonoids, Flavones, Phenols, and Polyphenols .


Chemical Reactions Analysis

The synthesis of Camellianin B involves the Au(i)-catalyzed ortho-alkynylbenzoate glycosylation method . The synthesis of the proposed structure of apigenin-5-O-glycoside Camellianin B was achieved through this method .


Physical And Chemical Properties Analysis

Camellianin B has a molecular weight of 578.51900 and a density of 1.69g/cm3 . Its boiling point is 937.4ºC at 760mmHg . The molecular formula of Camellianin B is C27H30O14 .

Scientific Research Applications

  • Enhancement of Drug Efficacy : Camellianin B-MICELLES significantly increase the solubility of curcumin, a compound with known therapeutic properties, by at least 2500 fold. This enhancement leads to improved cytotoxicity and antioxidant activity in human leukemia cell line K-562 (Esmaili et al., 2011).

  • Cancer Research : Research has shown that Camellianin B can significantly inhibit the growth of human epidermal carcinoma cancer cells in a concentration-dependent manner (Yuan et al., 2009). Additionally, it is reported to have a wide tissue distribution with brain penetration, which is useful for further applications in cancer research (Zheng et al., 2015).

  • Medicinal Properties : Camellianin B has been reported to possess anti-inflammatory, anti-hypertensive, and sedative activities, indicating its potential in the treatment of various conditions (Chen et al., 1987). It also shows ACE-inhibitory activities, which may help reduce blood pressure and improve cardiovascular health (Liu et al., 2010).

  • Chemical Synthesis and Structure Analysis : The first total synthesis of apigenin-5-O-glycoside camellianin B was achieved, which helped in the revision of the chemical structures of camellianins A and B (Hu et al., 2016).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Camellianin B . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of Camellianin B research could involve further exploration of its antioxidant and ACE inhibitory activities. Additionally, more research could be conducted to investigate its potential as a therapeutic agent given its wide tissue distribution and brain penetration .

properties

IUPAC Name

5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFDUPNLCDXZOE-ZLDQKHMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148850
Record name Camellianin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camellianin B

CAS RN

109232-76-0
Record name Camellianin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109232-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camellianin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camellianin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T Hatano, S Shida, L Han, T Okuda - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
… The liberation of glucose upon the treatment of camellianin B with 1 N H2$04 was also proved in an analogous way. 2) A solution of 1 (1 mg) in a mixture of acetic acid and EtOH (1 :4, v/…
Number of citations: 51 www.jstage.jst.go.jp
Y Hu, YH Tu, DY Liu, JX Liao, JS Sun - Organic & Biomolecular …, 2016 - pubs.rsc.org
… Structurally, as the aglycon of camellianin B, apigenin lacks … disaccharide chain of camellianin B further increased the … a synthetic investigation of camellianin B, culminating in the first …
Number of citations: 11 pubs.rsc.org
B Liu, J Yang, Y Ma, E Yuan, C Chen - Pharmaceutical biology, 2010 - Taylor & Francis
… content of camellianin B in A. nitida leaves, it was difficult to obtain enough camellianin B by … In this study, we invented a method to obtain large-scale production of camellianin B by …
Number of citations: 30 www.tandfonline.com
E Yuan, B Liu, Z Ning, C Chen - Food chemistry, 2009 - Elsevier
… In this study, the cytotoxic activities of camellianin A, camellianin B and apigenin against … After 48 h of treatment, IC 50 values of camellianin A, camellianin B and apigenin against A431 …
Number of citations: 62 www.sciencedirect.com
Y Zheng, X Hu, Y Zhai, J Liu, G Wu, L Wu… - … of Chromatography B, 2015 - Elsevier
… of camellianin A and its metabolite (camellianin B) in rat plasma and tissues was developed … and a narrow tissue distribution; however, camellianin B was proved to have a wide tissue …
Number of citations: 8 www.sciencedirect.com
J Zhang, J Yang, J Duan, Z Liang, L Zhang, Y Huo… - Analytica chimica …, 2005 - Elsevier
… Six flavonoids were identified as epicatechin, rhoifolin, apigenin, quercitrin, camellianin A, and camellianin B among which rhoifolin was for the first time found in Shiyacha. And the …
Number of citations: 59 www.sciencedirect.com
B Liu, Z Ning, Y Zhan, K Xu… - Journal of food …, 2008 - Wiley Online Library
… camellianin B were confused, and the chemical structure of the flavone with m/z 619, named camellianin B … the original report about camellianin A and camellianin B (Cheng et al. 1987). …
Number of citations: 15 onlinelibrary.wiley.com
Y Chen, X Ma, X Fu, R Yan - Rsc Advances, 2017 - pubs.rsc.org
… metabolized into camellianin B, … Camellianin B content increased in intestinal fluid to 28.20 ± 3.19 mg g −1 (a nearly 7-fold increase). Previous studies have shown that camellianin B is …
Number of citations: 27 pubs.rsc.org
LN Ebenyi, CB Anyanwu, EM Halilu, A Obialor… - Available at SSRN … - papers.ssrn.com
… ), a group of multidrug resistance proteins that actively flush foreign chemicals out of target organs through biological membranes for protective reasons [28], tricetinidin, camellianin B …
Number of citations: 0 papers.ssrn.com
Y Chen, G Chen, X Fu, RH Liu - Journal of Agricultural and Food …, 2015 - ACS Publications
… camellianin B in the bound phenolic extract contributed more than 50% to the total camellianin B… Among the four components quantified, only little amounts of camellianin B (3.89 ± 0.17 …
Number of citations: 66 pubs.acs.org

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